N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine
Description
“N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine” is a complex organic compound that belongs to the class of thieno[3,4-d]isothiazoles
Properties
CAS No. |
104221-86-5 |
|---|---|
Molecular Formula |
C27H31N3O3S2 |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine |
InChI |
InChI=1S/C27H31N3O3S2/c31-35(32)26-21-34-20-25(26)27(28-35)30(19-22-9-3-1-4-10-22)15-8-16-33-24-12-7-11-23(17-24)18-29-13-5-2-6-14-29/h1,3-4,7,9-12,17,20-21H,2,5-6,8,13-16,18-19H2 |
InChI Key |
YWOVCUCLMADHSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN(CC3=CC=CC=C3)C4=NS(=O)(=O)C5=CSC=C54 |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN(CC3=CC=CC=C3)C4=NS(=O)(=O)C5=CSC=C54 |
Other CAS No. |
104221-86-5 |
Synonyms |
N-(phenylmethyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)thieno(3,4-d)isothiazol-3-amine 1,1-dioxide Thieno(3,4-d)isothiazol-3-amine, N-(phenylmethyl)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-, 1,1-dioxide Wy 46499 Wy-46,499 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-1,1-dioxo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]thieno[3,4-d][1,2]thiazol-3-amine” typically involves multi-step organic reactions. The key steps may include:
Formation of the thieno[3,4-d]isothiazole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the phenylmethyl group: This step may involve nucleophilic substitution reactions.
Introduction of the piperidinylmethyl group: This can be done through reductive amination or other suitable methods.
Final assembly: The final compound is obtained by linking the intermediate products through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent.
- Implementation of purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[3,4-d]isothiazole core.
Reduction: Reduction reactions can occur at various functional groups, such as the piperidinylmethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylmethyl or piperidinylmethyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]isothiazole derivatives: Compounds with similar core structures but different substituents.
Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to different cores.
Piperidinylmethyl derivatives: Compounds with piperidinylmethyl groups attached to various cores.
Uniqueness
This compound is unique due to its specific combination of functional groups and the thieno[3,4-d]isothiazole core. This combination may confer unique biological activities and chemical properties compared to other similar compounds.
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